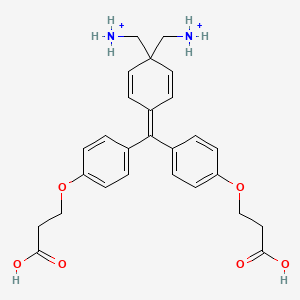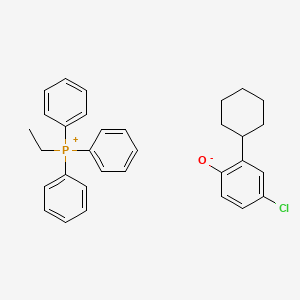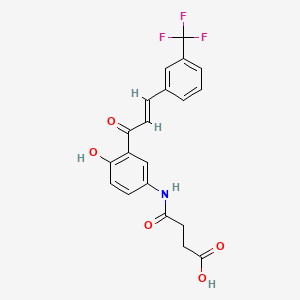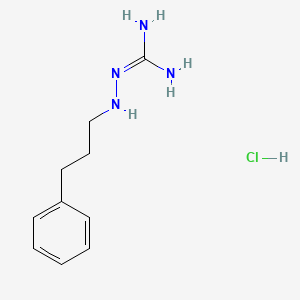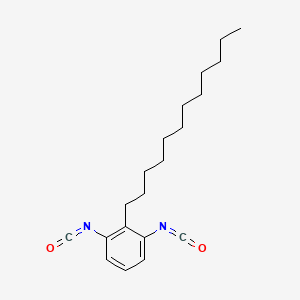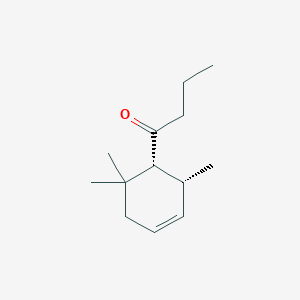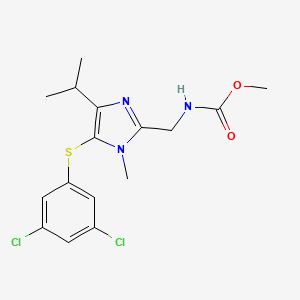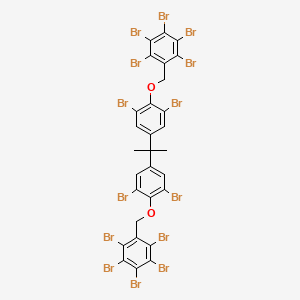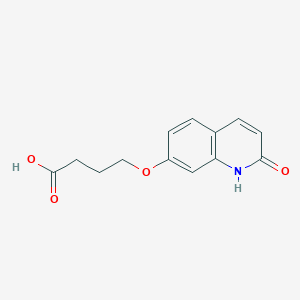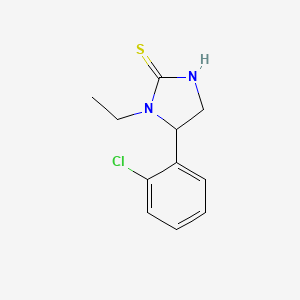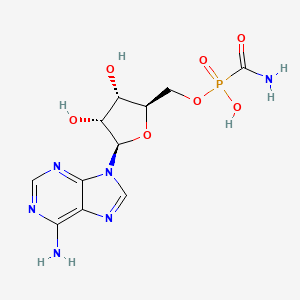
9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-: is a complex organic compound that belongs to the class of purine nucleosides. It is characterized by its unique structure, which includes a purine base attached to a ribofuranosyl moiety with a phosphinyl group. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves multiple steps, starting from the purine base. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formylation, cyclization, and amination.
Attachment of the Ribofuranosyl Moiety: The ribofuranosyl group is attached to the purine base through glycosylation reactions, typically using a protected ribose derivative.
Introduction of the Phosphinyl Group: The phosphinyl group is introduced through phosphorylation reactions, often using phosphorylating agents such as phosphoramidites or phosphorochloridates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow reactors are used to carry out the synthesis.
Purification: The final product is purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl and phosphinyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Oxidation Products: Oxidized derivatives with modified amino or hydroxyl groups.
Reduction Products: Reduced derivatives with modified carbonyl or phosphinyl groups.
Substitution Products: Substituted purine derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of various nucleoside analogues for research and therapeutic purposes.
Biology:
Enzyme Inhibition Studies: It is used to study the inhibition of enzymes involved in nucleotide metabolism.
DNA/RNA Interactions: The compound is employed in research on DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine:
Antiviral Research: The compound is investigated for its potential antiviral properties, particularly against viruses that rely on nucleotide analogues for replication.
Cancer Research: It is studied for its potential role in cancer treatment, especially in targeting nucleotide synthesis pathways in cancer cells.
Industry:
Pharmaceutical Manufacturing: The compound is used in the production of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and DNA polymerase.
Pathways Involved: It interferes with nucleotide synthesis and DNA replication pathways, leading to the inhibition of cell proliferation and viral replication.
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different functional groups.
Guanosine: Another purine nucleoside with a different ribofuranosyl attachment.
Inosine: A nucleoside with a hypoxanthine base, structurally similar but with different biological properties.
Uniqueness:
Structural Uniqueness: The presence of the aminocarbonyl and hydroxyphosphinyl groups distinguishes it from other nucleosides.
Biological Activity: Its unique structure imparts specific biological activities, making it a valuable compound for research and therapeutic applications.
This detailed article provides a comprehensive overview of 9H-Purin-6-amine, 9-(5-O-((aminocarbonyl)hydroxyphosphinyl)-beta-D-ribofuranosyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
104532-12-9 |
|---|---|
Molecular Formula |
C11H15N6O7P |
Molecular Weight |
374.25 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-carbamoylphosphinic acid |
InChI |
InChI=1S/C11H15N6O7P/c12-8-5-9(15-2-14-8)17(3-16-5)10-7(19)6(18)4(24-10)1-23-25(21,22)11(13)20/h2-4,6-7,10,18-19H,1H2,(H2,13,20)(H,21,22)(H2,12,14,15)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
WFMFZCMDIMBWNC-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(=O)N)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(=O)N)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


